molecular formula C7H3BrFNO B12866040 2-Bromo-6-fluorobenzo[d]oxazole

2-Bromo-6-fluorobenzo[d]oxazole

Cat. No.: B12866040
M. Wt: 216.01 g/mol
InChI Key: OXZHUYWVLQIWIC-UHFFFAOYSA-N
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Description

2-Bromo-6-fluorobenzo[d]oxazole is a heterocyclic compound with the molecular formula C7H3BrFNO. It is a derivative of benzoxazole, where the benzene ring is fused with an oxazole ring, and it contains bromine and fluorine substituents at the 2 and 6 positions, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-fluorobenzo[d]oxazole typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-aminophenol with brominated and fluorinated aromatic aldehydes under acidic conditions. The reaction is often carried out in the presence of a catalyst such as titanium tetraisopropoxide (TTIP) and an oxidizing agent like hydrogen peroxide (H2O2) in ethanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is becoming increasingly important in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-fluorobenzo[d]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzoxazole derivatives, which can have different functional groups attached to the benzene or oxazole rings .

Mechanism of Action

The mechanism of action of 2-Bromo-6-fluorobenzo[d]oxazole depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of target enzymes, thereby blocking their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for certain molecular targets . In materials science, its electronic properties are exploited to improve the performance of organic electronic devices .

Comparison with Similar Compounds

Uniqueness: 2-Bromo-6-fluorobenzo[d]oxazole is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .

Properties

Molecular Formula

C7H3BrFNO

Molecular Weight

216.01 g/mol

IUPAC Name

2-bromo-6-fluoro-1,3-benzoxazole

InChI

InChI=1S/C7H3BrFNO/c8-7-10-5-2-1-4(9)3-6(5)11-7/h1-3H

InChI Key

OXZHUYWVLQIWIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)OC(=N2)Br

Origin of Product

United States

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